3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1232800-16-6
VCID: VC3182369
InChI: InChI=1S/C4H5ClN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9)
SMILES: CNC(=O)C1=NNC(=N1)Cl
Molecular Formula: C4H5ClN4O
Molecular Weight: 160.56 g/mol

3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide

CAS No.: 1232800-16-6

Cat. No.: VC3182369

Molecular Formula: C4H5ClN4O

Molecular Weight: 160.56 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide - 1232800-16-6

Specification

CAS No. 1232800-16-6
Molecular Formula C4H5ClN4O
Molecular Weight 160.56 g/mol
IUPAC Name 5-chloro-N-methyl-1H-1,2,4-triazole-3-carboxamide
Standard InChI InChI=1S/C4H5ClN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9)
Standard InChI Key KAVCFTFVLRFCHM-UHFFFAOYSA-N
SMILES CNC(=O)C1=NNC(=N1)Cl
Canonical SMILES CNC(=O)C1=NNC(=N1)Cl

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Characteristics

Although specific data for 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide is limited, we can estimate certain properties based on similar compounds. The molecular formula can be determined as C₄H₅ClN₄O, with a calculated molecular weight in the range of 160-165 g/mol. By comparison, the related compound 3-chloro-5-methyl-1H-1,2,4-triazole has a molecular weight of 117.537 g/mol .

Based on the properties of similar triazole derivatives, we can expect 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide to be a crystalline solid at room temperature with moderate water solubility due to the polar functional groups present. The compound likely has a relatively high melting point characteristic of heterocyclic compounds with hydrogen bonding capabilities.

Spectroscopic Features

Spectroscopic analysis would be crucial for the identification and characterization of 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide. Based on similar compounds, we can anticipate several characteristic spectral features:

  • NMR Spectroscopy: The ¹H NMR spectrum would likely show signals for the N-methyl group at approximately 2.8-3.0 ppm, and the NH proton of the triazole ring would appear as a broad singlet at 11-14 ppm. The ¹³C NMR would show characteristic signals for the carboxamide carbon (approximately 160-165 ppm) and the triazole ring carbons.

  • IR Spectroscopy: The IR spectrum would display characteristic bands for the carboxamide group (C=O stretch at approximately 1650-1680 cm⁻¹), N-H stretching vibrations, and patterns specific to the triazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with fragmentation patterns typical of triazole compounds, potentially similar to those observed for 3-chloro-5-methyl-1H-1,2,4-triazole .

Synthesis Pathways

General Synthetic Approaches

The synthesis of 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide would likely involve multistep procedures similar to those used for related triazole derivatives. Based on reported methods for similar compounds, several synthetic routes can be proposed:

From Triazole Precursors

One potential approach involves starting with a suitable 1,2,4-triazole precursor and introducing the chloro and carboxamide functionalities sequentially. This method might involve:

  • Preparation of the appropriate 1,2,4-triazole core structure

  • Introduction of the chlorine atom at position 3

  • Functionalization of position 5 to incorporate the carboxamide group

  • N-methylation of the carboxamide nitrogen

A patent describing the preparation of 1-methyl-1H-1,2,4-triazole derivatives provides insights into potential synthetic methodologies. The patent outlines a process involving nucleophilic substitution under basic conditions, followed by position-specific functionalization .

Alternative Synthesis Approaches

Patent literature suggests alternative approaches that might be applicable to the synthesis of 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide:

  • Protection-Deprotection Strategy: This approach involves protecting specific positions of the triazole ring during functionalization to ensure regioselectivity. For example, position 5 could be protected while introducing the chlorine at position 3, followed by deprotection and carboxamide formation .

  • Lithiation Approach: Position-specific lithiation followed by reaction with electrophiles can provide a route to selectively functionalized triazoles. This method has been reported for the synthesis of various substituted triazoles and could potentially be adapted for the target compound .

The following table summarizes potential synthetic routes based on related compounds:

Synthetic ApproachKey ReagentsAdvantagesLimitations
Direct functionalization1,2,4-triazole, chlorinating agents, N-methyl carboxamide precursorsOne-pot potential, fewer stepsRegioselectivity challenges
Protection-deprotectionProtecting groups (e.g., trimethylsilyl, bromo), LDA, CO₂Higher regioselectivityAdditional steps, lower yield
Lithiation approachn-butyllithium, electrophiles, TMEDAPrecise positional controlRequires anhydrous conditions, sensitive reagents

Biological Activities and Applications

Agricultural and Industrial Applications

Beyond medicinal applications, triazole compounds have significant agricultural and industrial uses:

  • Fungicidal Activity: Many commercially important fungicides contain the triazole moiety. The chloro substituent may enhance fungicidal properties, making the compound potentially useful for agricultural applications.

  • Plant Growth Regulation: Certain triazole derivatives function as plant growth regulators by inhibiting gibberellin biosynthesis. The specific substitution pattern of 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide may influence its potential in this application area.

  • Material Science: Triazole compounds have applications in material science, including as corrosion inhibitors and components in specialty polymers. The functional groups present in the target compound may confer unique properties relevant to these applications.

Structure-Activity Relationships

Comparative Analysis with Similar Derivatives

The biological and chemical properties of 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide can be estimated by comparing it with similar compounds. The following table presents a comparative analysis with structurally related compounds:

CompoundStructural SimilaritiesStructural DifferencesKnown Activities
N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamideCarboxamide group, chloro substituentDifferent triazole isomer, additional phenyl ringPotential biological activity due to triazole scaffold
3-chloro-5-methyl-1H-1,2,4-triazoleSame core triazole structure, chloro at position 3Methyl instead of carboxamide at position 5Documented spectroscopic properties
5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamideCarboxamide group, methyl substituentDifferent triazole isomer, phenyl instead of methyl on carboxamideAntimicrobial activity

Effect of Key Structural Elements

  • Chloro Substituent: The chlorine atom at position 3 likely increases lipophilicity and may enhance binding to biological targets through halogen bonding interactions. In related compounds, chloro substituents often enhance pharmacological activities.

  • Carboxamide Group: The carboxamide functionality at position 5 provides hydrogen bond acceptor and donor sites, critical for interactions with biological receptors. The N-methyl substitution reduces the hydrogen bond donor capability but may improve membrane permeability.

  • 1,2,4-Triazole Core: The triazole ring provides a rigid scaffold with specific spatial arrangements of functional groups. The nitrogen atoms serve as hydrogen bond acceptors and may participate in coordination with metal ions in biological systems.

Analytical Methods for Characterization

Chromatographic Techniques

For identification and purity analysis of 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide, several chromatographic methods would be applicable:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection would be particularly suitable for analysis of this compound. Based on methods used for similar triazoles, a reverse-phase column with a gradient elution using acetonitrile/water mixtures would likely provide good separation .

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after derivatization, GC-MS could provide both separation and structural confirmation. The electron ionization mass spectrum would show characteristic fragmentation patterns similar to those observed for related triazoles .

Spectroscopic Identification Methods

Complementary spectroscopic methods would be essential for complete characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide critical structural information. Two-dimensional techniques such as HSQC and HMBC would help confirm connectivity patterns within the molecule.

  • Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, particularly the carboxamide C=O and N-H stretching vibrations.

  • X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction would provide unambiguous information about bond lengths, angles, and three-dimensional arrangement.

Toxicological Considerations

Regulatory Considerations

If 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide were to be developed for commercial applications, several regulatory aspects would need to be addressed:

  • Classification and Labeling: Proper hazard classification would be required under systems such as the Globally Harmonized System (GHS).

  • Registration Requirements: For pharmaceutical or agricultural applications, extensive safety data packages would be required by regulatory agencies.

  • Exposure Limits: Occupational exposure limits would need to be established based on toxicological data.

Current Research Status and Future Directions

Knowledge Gaps

Several critical knowledge gaps exist regarding 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide:

  • Synthesis Optimization: Development of efficient, scalable synthesis routes specifically for this compound.

  • Comprehensive Characterization: Complete physical, chemical, and spectroscopic characterization.

  • Biological Activity Screening: Systematic evaluation of potential biological activities across various targets and models.

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